4-Amino-5-methylpicolinic acid

Description

Overview of Picolinic Acid and its Functionalized Analogs

Picolinic acid, or pyridine-2-carboxylic acid, is one of the three isomers of pyridine (B92270) carboxylic acid and serves as a foundational structure for a multitude of functionalized analogs. nih.gov The position of the carboxylic acid group at the 2-position, adjacent to the ring nitrogen, allows picolinic acid and its derivatives to act as effective bidentate chelating agents for various metal ions. researchgate.netvulcanchem.com

The functionalization of the picolinic acid scaffold can be achieved by introducing a variety of substituents onto the pyridine ring. These modifications can dramatically alter the molecule's electronic properties, steric hindrance, solubility, and biological activity. ontosight.ai For instance, the introduction of amino or methyl groups can modulate the compound's basicity and its potential for hydrogen bonding. researchgate.net The synthesis of these functionalized analogs often involves multi-step organic reactions, starting from simpler pyridine derivatives. iastate.eduumsl.edu Researchers have developed various synthetic strategies to create a diverse library of picolinic acid analogs, each with tailored properties for specific applications. iastate.edu

Importance of Substituted Pyridine Carboxylic Acids in Medicinal and Materials Chemistry

Substituted pyridine carboxylic acids are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. nih.gov Many approved drugs for treating conditions like infections, inflammation, and cancer are derived from these scaffolds. mdpi.comnih.gov The ability of the pyridine ring to be easily substituted allows for the fine-tuning of a compound's activity and selectivity towards biological targets such as enzymes and receptors. ontosight.ainih.gov The carboxylic acid group often enhances polarity and can coordinate with metal ions within enzyme active sites, contributing to their inhibitory effects. nih.gov

In the realm of materials science, the chelating properties of pyridine carboxylic acids are harnessed to create metal-organic frameworks (MOFs) and coordination polymers. sci-hub.se These materials exhibit a range of interesting properties, including fluorescence, which makes them suitable for applications in chemical sensing and luminescent materials. sci-hub.seresearchgate.net The ability to functionalize the pyridine ring allows for the design of materials with specific structural and electronic properties. sci-hub.se

Specific Focus on 4-Amino-5-methylpicolinic Acid: Current Academic Landscape

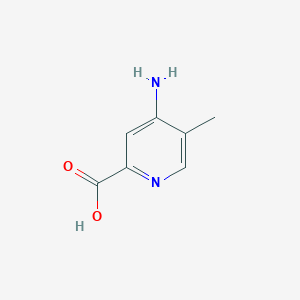

This compound is a specific substituted picolinic acid derivative that has garnered attention in the academic community. Its structure, featuring an amino group at the 4-position and a methyl group at the 5-position, provides a unique combination of functional groups that can influence its chemical behavior. The hydrochloride salt of this compound is often used to improve its stability and solubility in polar solvents.

Current research on this compound and its analogs explores their potential in various fields. For example, some substituted 4-aminopicolinic acids have been investigated for their herbicidal properties. Furthermore, the core structure is of interest in the development of new chemical entities with potential therapeutic applications. The synthesis of this and related compounds can be achieved through various organic chemistry methods, sometimes involving multi-step reaction sequences. umsl.edu

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTJMNCCXHPRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665054 | |

| Record name | 4-Amino-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23609-89-4 | |

| Record name | 4-Amino-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 4 Amino 5 Methylpicolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Two-Dimensional NMR Techniques for Connectivity

To definitively establish the structure and assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques would be employed. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridine (B92270) ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) technique would be crucial for identifying longer-range correlations between protons and carbons (typically 2-3 bonds), which would be instrumental in connecting the various fragments of the molecule and confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy would provide complementary information to the IR spectrum. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations often produce strong and characteristic signals. The symmetric vibrations of the molecule, in particular, tend to be strong in Raman spectroscopy. This technique would be especially useful for characterizing the vibrations of the pyridine ring and the C-C and C-N bonds within the molecular framework.

Normal Coordinate Analysis for Vibrational Assignments

Normal Coordinate Analysis (NCA) is a theoretical method used to assign vibrational modes observed in infrared (IR) and Raman spectroscopy to specific molecular motions, such as bond stretching, bending, or torsions. nih.govmdpi.com This analysis provides a deeper understanding of the molecule's force field and structure. For 4-Amino-5-methylpicolinic acid, NCA would be performed on a computationally optimized geometry of the molecule. materialsciencejournal.org

The analysis involves calculating the vibrational frequencies and potential energy distribution (PED), which quantifies the contribution of individual bond stretches and angle bends to each normal mode of vibration. researchgate.net Given the functional groups present, the vibrational spectrum is expected to show characteristic frequencies. A hypothetical table of these assignments, based on data from similar molecules like 2-amino picoline and other picolinic acid derivatives, is presented below. materialsciencejournal.orgresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Assignment Description |

| ~3450 | ν(N-H) asym | Asymmetric stretching of the amino group. |

| ~3350 | ν(N-H) sym | Symmetric stretching of the amino group. |

| ~3080 | ν(C-H) | Aromatic C-H stretching of the pyridine ring. |

| ~2950 | ν(C-H) | Asymmetric stretching of the methyl group. |

| ~2870 | ν(C-H) | Symmetric stretching of the methyl group. |

| ~2600-3000 | ν(O-H) | Broad O-H stretching of the carboxylic acid dimer. |

| ~1710 | ν(C=O) | C=O stretching of the carboxylic acid group. |

| ~1640 | δ(NH₂) | Scissoring (in-plane bending) of the amino group. |

| ~1600, ~1570 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations. |

| ~1450 | δ(CH₃) | Asymmetric bending of the methyl group. |

| ~1420 | δ(O-H) | In-plane O-H bending coupled with C-O stretching. |

| ~1310 | ν(C-N) | C-N stretching of the amino group. |

| ~920 | γ(O-H) | Out-of-plane O-H bending of the carboxylic acid dimer. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum provides insights into the electronic structure and conjugation within the molecule.

Electronic Absorption Properties and Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted pyridine ring. The primary transitions anticipated are π → π* and n → π*. wikipedia.org

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For substituted pyridines, these transitions often result in strong absorption bands at shorter wavelengths, generally below 300 nm. nih.govnist.gov The presence of substituents like the amino and carboxyl groups, which are in conjugation with the ring, is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine. acs.org

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxyl group) to an antibonding π* orbital. These transitions occur at longer wavelengths and are often observed as a shoulder on the more intense π → π* bands. researchgate.net

Based on data for similar aminopyridine derivatives, one can predict the approximate absorption maxima (λmax). nih.govresearchgate.net

Interactive Data Table: Predicted UV-Vis Absorption Maxima and Transitions

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| ~220-240 | High | π → π | Substituted Pyridine Ring |

| ~280-310 | Moderate to High | π → π | Substituted Pyridine Ring |

| ~320-350 | Low | n → π* | Pyridine N, Carbonyl O |

Analysis of Chromophoric Contributions

A chromophore is the part of a molecule responsible for its color by absorbing light. In this compound, the entire substituted pyridine ring acts as the primary chromophore. The individual substituents modulate its absorption properties:

Pyridine Ring: The aromatic π-system is the fundamental chromophore.

Carboxylic Acid Group (-COOH): This group acts as a chromophore itself (due to the C=O bond) and influences the ring's electronic properties through its electron-withdrawing nature via resonance.

Amino Group (-NH₂): As a strong auxochrome, the amino group's lone pair of electrons can delocalize into the pyridine ring, increasing the extent of conjugation. This typically leads to a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect). researchgate.net

Methyl Group (-CH₃): This group acts as a weak auxochrome, causing a small bathochromic shift through a hyperconjugative effect.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. The molecular formula for this compound is C₇H₈N₂O₂. The theoretical exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements. chemsrc.com

Interactive Data Table: Exact Mass Calculation for this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 152.058578 |

An HRMS measurement yielding a mass very close to 152.0586 would confirm the elemental formula C₇H₈N₂O₂.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, fragmentation is expected to be directed by the functional groups. Key fragmentation pathways for pyridine carboxylic acids often involve the initial loss of the carboxyl group. tandfonline.comlibretexts.org

A plausible fragmentation pathway would include:

Loss of the carboxyl group (-COOH): A primary fragmentation would be the cleavage of the C-C bond between the pyridine ring and the carboxyl group, leading to the loss of a COOH radical (45 Da). libretexts.org

Decarboxylation (-CO₂): Loss of carbon dioxide (44 Da) from the molecular ion is also a common pathway for carboxylic acids.

Loss of water (-H₂O): Elimination of water (18 Da) can occur, particularly if the carboxyl group is in close proximity to a ring C-H or the amino group.

Ring Cleavage: Subsequent fragmentation of the pyridine ring would lead to smaller ions, often involving the loss of HCN (27 Da). acs.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Ion Formula | Description of Loss |

| 152 | [C₇H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [C₇H₇N₂O]⁺ | Loss of •OH from -COOH |

| 124 | [C₆H₈N₂]⁺˙ | Loss of CO₂ from M⁺˙ |

| 107 | [C₆H₇N₂]⁺ | Loss of •COOH from M⁺˙ |

| 78 | [C₅H₄N]⁺ | Loss of HCN from m/z 107 (after rearrangement) |

This predicted pattern, when compared with an experimental spectrum, would provide strong evidence for the structure of this compound.

Computational and Theoretical Investigations of 4 Amino 5 Methylpicolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics to model molecular behavior. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory approaches. For a molecule like 4-Amino-5-methylpicolinic acid, such calculations would elucidate its fundamental chemical nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, offering a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this analysis would determine key bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements (conformers) of the carboxylic acid and amino groups relative to the pyridine (B92270) ring, identifying the most energetically favorable conformer.

Electronic Structure: Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. Analyzing the HOMO and LUMO of this compound would reveal:

Reactivity: The locations of the HOMO and LUMO densities indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Electronic Transitions: The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic excitation properties and chemical reactivity.

Charge Distribution and Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule. It highlights regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, an MEP map would visualize the negative potential around the nitrogen and oxygen atoms and the positive potential near the hydrogen atoms of the amino and carboxylic acid groups.

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) could be used to calculate the electronic properties of this compound with high accuracy, often serving as a benchmark for DFT results. These calculations would provide precise values for energies, orbital properties, and other electronic characteristics.

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These simulations provide a theoretical spectrum that can be compared with experimental data to confirm molecular structures and understand electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which correspond to the resonant frequencies of the hydrogen and carbon nuclei, respectively. These predictions are typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-donating amino (-NH₂) and methyl (-CH₃) groups, along with the electron-withdrawing carboxylic acid (-COOH) group, create a distinct electronic landscape on the pyridine ring. This leads to a unique set of chemical shifts for each proton and carbon atom. The calculated values, often reported in parts per million (ppm), are typically compared to a reference compound like tetramethylsilane (B1202638) (TMS). While there is no specific published computational study for this exact molecule, a representative set of predicted chemical shifts can be illustrated based on studies of similar pyridine derivatives.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

(Note: These are illustrative values based on computational models for analogous compounds and are not from a direct published study on this specific molecule.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on -COOH) | 12.0 - 13.0 | - |

| H (on -NH₂) | 5.0 - 6.0 | - |

| H (on -CH₃) | 2.2 - 2.5 | - |

| H3 (ring) | 6.5 - 6.8 | - |

| H6 (ring) | 7.8 - 8.1 | - |

| C2 (ring, -COOH) | - | 165 - 168 |

| C3 (ring) | - | 110 - 113 |

| C4 (ring, -NH₂) | - | 150 - 153 |

| C5 (ring, -CH₃) | - | 120 - 123 |

| C6 (ring) | - | 145 - 148 |

| C (in -CH₃) | - | 15 - 18 |

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational frequency calculations, typically performed at the same level of theory as geometry optimization (e.g., B3LYP/6-311++G(d,p)), can predict the wavenumbers (in cm⁻¹) and intensities of the vibrational bands. These calculations are essential for assigning the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, C-H stretches of the methyl group and the pyridine ring, the C=O stretch of the carboxylic acid, and various ring stretching and bending modes. Theoretical calculations can help to distinguish between these modes, which may overlap in an experimental spectrum.

Interactive Table 2: Predicted Major Vibrational Frequencies for this compound

(Note: These are illustrative values based on computational models for analogous compounds and are not from a direct published study on this specific molecule.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H stretch (Carboxylic Acid) | 3400 - 3550 (broad) | Low |

| N-H symmetric/asymmetric stretch | 3300 - 3500 | Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | High |

| C-H stretch (Methyl) | 2850 - 3000 | High |

| C=O stretch (Carboxylic Acid) | 1700 - 1750 | High |

| C=C / C=N ring stretch | 1550 - 1650 | High |

| N-H bend | 1500 - 1600 | Medium |

| C-H bend (Methyl) | 1375 - 1475 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| O-H bend | 1200 - 1300 | Medium |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic pyridine ring. The presence of the amino and carboxylic acid groups, which act as auxochrome and chromophore, respectively, will influence the position and intensity of these absorption bands. TD-DFT calculations can provide valuable information on the nature of these transitions, including which molecular orbitals are involved.

Interactive Table 3: Predicted Electronic Absorption Maxima for this compound

(Note: These are illustrative values based on computational models for analogous compounds and are not from a direct published study on this specific molecule.)

| Transition Type | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | 280 - 300 | ~ 0.4 - 0.6 |

| π → π | 230 - 250 | ~ 0.2 - 0.3 |

| n → π* | 320 - 340 | ~ 0.01 - 0.05 |

Reactivity and Mechanism Studies

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger hardness value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Interactive Table 4: Calculated Global Reactivity Descriptors for this compound

(Note: These are illustrative values based on computational models for analogous compounds and are not from a direct published study on this specific molecule.)

| Descriptor | Calculated Value (eV) | Interpretation |

| E_HOMO | -5.5 to -6.0 | Energy of the highest occupied molecular orbital |

| E_LUMO | -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates high kinetic stability |

| Hardness (η) | 2.0 to 2.5 | Moderately hard molecule |

| Chemical Potential (μ) | -3.25 to -3.75 | Moderate electron escaping tendency |

| Electrophilicity (ω) | 2.1 to 3.0 | Moderate electrophilic character |

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction.

For this compound, potential reactions could include electrophilic substitution on the pyridine ring, reactions involving the carboxylic acid group (e.g., esterification), or reactions at the amino group. Theoretical chemists can model these reaction pathways by locating the transition state structures connecting reactants and products. Frequency calculations are then performed on the transition state structure; a valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By comparing the energies of different possible transition states, the most favorable reaction pathway can be determined. This type of analysis provides a detailed, atomistic understanding of how chemical transformations involving this compound are likely to occur.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) properties of a molecule describe its behavior under a strong electromagnetic field, such as that from a laser. These properties are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting the NLO response of materials. Such studies typically involve calculating the molecular polarizability and hyperpolarizabilities, which quantify the linear and non-linear response of the electron cloud to an external electric field.

A comprehensive search of scientific literature and computational chemistry databases was conducted to identify studies focused on the non-linear optical properties of this compound. However, no specific theoretical or experimental investigations on the NLO properties of this particular compound have been reported in the available literature. While computational studies on the NLO properties of related compounds, such as picolinic acid and its other derivatives, have been performed, a dedicated analysis for this compound is not publicly available. Therefore, a detailed discussion and presentation of data on the NLO properties for this specific molecule cannot be provided at this time.

First Hyperpolarizability Calculations

The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation (SHG). Computational methods, such as those based on Density Functional Theory (DFT) and ab initio calculations, are widely used to predict the components of the first hyperpolarizability tensor. These calculations provide valuable insights into the potential of a molecule for NLO applications, often by comparing the calculated values to those of well-known NLO materials like urea.

Despite a thorough search for computational studies, no specific data or research findings on the first hyperpolarizability calculations for this compound were found. Consequently, no data tables or detailed research findings regarding the first hyperpolarizability of this compound can be presented. Future computational studies would be necessary to elucidate the NLO characteristics of this compound and to evaluate its potential for applications in non-linear optics.

Coordination Chemistry of 4 Amino 5 Methylpicolinic Acid and Its Analogs

Ligand Design and Coordination Modes

Picolinic acid derivatives are valuable ligands in coordination chemistry. The pyridine (B92270) ring and the carboxylic acid group allow for stable chelation with metal centers. researcher.life The introduction of functional groups, such as amino and methyl groups, can modulate the electronic and steric properties of the ligand, influencing the stability and structure of the resulting metal complexes. researcher.lifegoogle.com

Picolinic acid and its analogs typically act as bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group. researchgate.netmdpi.com This coordination mode results in the formation of a stable five-membered chelate ring, which is a common and highly stable arrangement in coordination chemistry. mdpi.comresearchgate.net This N,O-bidentate chelation is the predominant bonding mode observed in the vast majority of picolinate (B1231196) metal complexes. researchgate.net

The presence of substituents on the pyridine ring of picolinic acid can significantly influence the ligand's coordination affinity through both electronic and steric effects. google.comsemanticscholar.org

Amino Group (-NH₂): An amino group at the 4-position is expected to act as an electron-donating group through resonance. This increases the electron density on the pyridine nitrogen atom, enhancing its basicity and, consequently, its ability to coordinate to a metal center. This electronic effect generally leads to the formation of more stable metal complexes.

Synthesis and Characterization of Metal Complexes

Metal complexes of picolinic acid and its derivatives are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent, such as water or ethanol (B145695). researchgate.netnih.gov The resulting complexes can be characterized by a variety of techniques, including infrared (IR) and UV-Visible spectroscopy, thermal analysis, and single-crystal X-ray diffraction. nih.gov

Picolinic acid and its substituted analogs form stable complexes with a wide range of first-row transition metals. The coordination geometry of these complexes is influenced by the nature of the metal ion and the stoichiometry of the reaction. For instance, octahedral geometries are common for many transition metal complexes with picolinic acid.

Studies on analogous ligands provide insight into the expected complexes with 4-amino-5-methylpicolinic acid:

Cu(II), Co(II), Ni(II), Mn(II), and Zn(II): Complexes with these metal ions and picolinic acid have been synthesized and characterized. nih.gov For example, complexes of the type M(PA)₃₂ (where PA = picolinic acid) have been reported for Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). Spectroscopic and magnetic studies have helped to determine their geometries, with octahedral and distorted octahedral being common.

Fe(III): Iron(III) forms various complexes with picolinic acid derivatives. For example, the reaction of Fe(NO₃)₃ with dipicolinic acid (a related tridentate ligand) and 2-amino-6-picoline resulted in a complex containing a seven-coordinate Fe(III) ion with a distorted pentagonal-bipyramidal geometry. Dinuclear and trinuclear iron(III) complexes with other carboxylate-containing ligands have also been structurally characterized. mdpi.com

Table 1: Examples of Transition Metal Complexes with Picolinic Acid and its Analogs

| Metal Ion | Ligand | Complex Formula | Coordination Geometry |

|---|---|---|---|

| Cu(II) | Picolinic Acid | Cu(PA)₃₂ | Distorted Octahedral |

| Co(II) | Picolinic Acid | Co(PA)₃₂ | Octahedral |

| Ni(II) | Picolinic Acid | Ni(PA)₃₂ | Octahedral |

| Mn(II) | Picolinic Acid | Mn(PA)₃₂ | Octahedral |

| Zn(II) | Picolinic Acid | Zn(PA)₃₂ | Octahedral |

| Fe(III) | Dipicolinic Acid / 2-Amino-6-picoline | (Hamp-6-pic)[Fe(dipic)₂] | Distorted Pentagonal-Bipyramidal |

The coordination chemistry of f-block elements with picolinate-type ligands is of significant interest due to the unique photophysical and magnetic properties of the resulting complexes. mdpi.com

Lanthanide Ions: Lanthanide ions, known for their high coordination numbers, readily form complexes with picolinic acid derivatives. mdpi.com For example, lanthanide complexes with 5-nitropicolinic acid have been synthesized and structurally characterized, revealing dinuclear structures where the lanthanide ion is coordinated to oxygen and nitrogen atoms from the ligands and water molecules. mdpi.com The strong affinity of lanthanide ions for oxygen donor atoms makes the carboxylate group of picolinic acid an effective binding site. mdpi.com Luminescence studies of europium(III) complexes with picolinate ligands have shown characteristic f-f transitions, which are valuable for applications in optical materials.

Actinide Ions: The uranyl(VI) ion (UO₂²⁺), a stable form of uranium, is known to form complexes with picolinic acid. nih.gov Studies have shown that picolinic acid can sensitize the luminescence of the uranyl ion in non-aqueous media. nih.gov UV-Vis spectroscopy has confirmed the formation of a 1:2 complex between uranyl and picolinate. nih.gov The coordination typically occurs in the equatorial plane of the linear UO₂²⁺ unit, with the picolinate ligand acting as a bidentate chelator. Mixed-ligand uranyl(VI) complexes containing dipicolinic acid have also been reported. researcher.life

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Numerous crystal structures of metal complexes with picolinic acid and its derivatives have been determined.

For transition metals , X-ray diffraction studies have confirmed the bidentate N,O-chelation of the picolinate ligand and have revealed various coordination geometries, including distorted tetrahedral for a Zn(II) complex and hexa-coordinate geometries for other Zn(II) and Cd(II) complexes. The crystal structure of an Fe(III) complex with a dipicolinic acid ligand showed a seven-coordinate metal center.

For lanthanides , single-crystal X-ray diffraction of a dysprosium(III) complex with 5-nitropicolinate revealed a dinuclear structure where each metal center has a LnO₆N₂ coordination polyhedron. mdpi.com

For actinides , the crystal structures of uranyl(VI) complexes with various ligands, including those with some structural similarities to picolinic acid, have been determined, typically showing pentagonal or hexagonal bipyramidal geometries around the uranium center.

These structural studies are crucial for understanding the relationship between the ligand's design and the resulting complex's properties and potential applications.

Spectroscopic Probes of Metal-Ligand Interactions in Complexes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, directly probes the molecular vibrations of a compound. The coordination of a ligand like this compound to a metal ion induces significant and predictable changes in its vibrational spectrum, providing clear evidence of complex formation and insight into the mode of coordination. researchgate.net The ligand typically binds to a metal center in a bidentate fashion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring. researchgate.netresearchgate.net

Key spectral shifts observed upon complexation include:

Carboxylate Group Vibrations : In the free ligand (in its zwitterionic or deprotonated state), the carboxylate group (COO⁻) exhibits characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies. Upon coordination to a metal ion, the positions of these bands shift. The asymmetric stretching band often shifts to a higher frequency, while the symmetric stretching band may shift to a lower frequency. researchgate.net The magnitude of the separation between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode of the carboxylate group.

Pyridine Ring Vibrations : The C=N and C=C stretching vibrations of the pyridine ring, typically found in the 1650–1340 cm⁻¹ region, are perturbed upon coordination of the ring nitrogen to the metal ion. researchgate.net These bands often shift to higher wavenumbers, reflecting the stiffening of the ring structure due to the formation of the coordinate bond. nih.gov

Amino Group Vibrations : The N-H stretching vibrations of the 4-amino group can also be affected. Changes in the position and shape of these bands can indicate involvement, or lack thereof, in coordination or hydrogen bonding within the crystal lattice of the complex. The N-H bending vibration is also sensitive to the chemical environment and may shift upon complexation. jocpr.com

New Low-Frequency Bands : The formation of new bonds between the metal and the ligand gives rise to vibrations at lower frequencies. The appearance of new bands in the far-IR and low-frequency Raman spectra, typically below 600 cm⁻¹, can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching modes, providing direct evidence of coordination. impactfactor.org

Table 1: Typical IR Spectral Shifts (cm⁻¹) for Picolinic Acid Analogs Upon Coordination This interactive table summarizes common shifts observed in the IR spectra when picolinic acid, a close analog of this compound, coordinates with various metal ions.

| Vibrational Mode | Free Ligand (Picolinic Acid) | Metal Complex (e.g., Ni(II), Cu(II)) | General Observation |

|---|---|---|---|

| νₐₛ(COO⁻) | ~1630-1660 | ~1650-1680 | Shift to higher frequency |

| νₛ(COO⁻) | ~1350-1380 | ~1340-1360 | Shift to lower frequency |

| Ring ν(C=N), ν(C=C) | ~1570-1610 | ~1580-1620 | Shift to higher frequency |

| ν(M-N) | Not Present | ~400-500 | Appearance of new band |

| ν(M-O) | Not Present | ~300-400 | Appearance of new band |

Note: Specific frequencies can vary depending on the metal ion, crystal structure, and other coordinated ligands.

Electronic spectroscopy (UV-Visible) provides information on the electronic transitions within a molecule. The UV-Vis spectra of complexes of this compound and its analogs are typically characterized by intense absorption bands in the ultraviolet region, which are assigned to intra-ligand π→π* and n→π* transitions associated with the aromatic pyridine ring and the carboxylate group. impactfactor.org Upon coordination, these bands may shift in energy (a chromic shift) and change in intensity. More significantly, new absorption bands can appear, often as shoulders on the more intense ligand-based peaks. These new bands are frequently attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. impactfactor.org For transition metal complexes with d-electrons, weak, broad bands may also be observed in the visible region, corresponding to d-d electronic transitions. researchgate.net

Certain metal complexes of picolinic acid derivatives, particularly those involving lanthanide ions (Ln³⁺), can exhibit strong luminescence. researchgate.net The organic ligand, in this case, this compound, can act as an "antenna." It efficiently absorbs UV light (excites electrons from the singlet ground state S₀ to an excited state S₁) and then transfers this energy via intersystem crossing to its triplet state (T₁). researchgate.net If the energy of the ligand's triplet state is suitably matched with an emissive energy level of the lanthanide ion, a non-radiative energy transfer can occur from the ligand to the metal. The excited lanthanide ion then relaxes to its ground state by emitting light, a process known as sensitized luminescence or the "antenna effect." researchgate.netnih.gov This property is crucial for the development of luminescent probes and materials. Studies on analogs like 4-amino-6-methylpicolinic acid N-oxide with Eu(III) have characterized this ligand-to-metal energy transfer process. researchgate.net

Table 2: Example Spectroscopic Data for Aminopicolinic Acid Analog Complexes This interactive table provides representative UV-Vis absorption and luminescence data for complexes of ligands structurally similar to this compound.

| Complex/Ligand | λₘₐₓ (nm) (Transition) | Emission λ (nm) | Quantum Yield |

|---|---|---|---|

| H₂MEBADPA Analog | ~280 (π→π), ~350 (n→π) | ~420 (Fluorescence) | Varies with pH |

| Eu(III)-ampicN–O Analog | ~275, ~330 (Ligand) | 615 (Eu³⁺ ⁵D₀→⁷F₂) | Not specified |

| Gd(III)-ampicN–O Analog | ~275, ~330 (Ligand) | ~450 (Ligand Phosphorescence) | Not specified |

Data is illustrative and sourced from studies on 4-(2-Methylbutyl)aminodipicolinic acid (H₂MEBADPA) and 4-amino-6-methylpicolinic acid N-oxide (ampicN–O). researchgate.netnih.gov

Solution State Speciation and Stability Constants

Understanding the behavior of metal complexes in solution is critical for many of their applications. This involves determining which species are present at a given pH (speciation) and quantifying the strength of the metal-ligand interactions through stability constants.

Potentiometric titration is a highly accurate and widely used method for determining protonation constants (pKa values) of ligands and the stability constants of their metal complexes in solution. wikipedia.orgsapub.org The technique involves monitoring the pH of a solution containing the ligand (and later, the metal and ligand) as a function of the volume of a standard acid or base titrant added. youtube.com

First, the protonation equilibria of this compound are determined by titrating a solution of the ligand with a strong acid or base. The resulting titration curve allows for the calculation of the pKa values associated with the deprotonation of the carboxylic acid and the protonation of the pyridine nitrogen and/or the amino group.

| Metal Ion | log β₁₁ (ML) | log β₁₂ (ML₂) |

|---|---|---|

| Cu(II) | 4.80 | 8.58 |

| Ni(II) | 4.02 | 7.14 |

| Co(II) | 3.82 | 6.78 |

| Zn(II) | 3.75 | 6.95 |

Source: Data from a study on 4-amino picolinic acid N-oxide. orientjchem.org

Spectrophotometry provides an alternative and complementary method for determining stability constants, particularly when the formation of a complex results in a significant change in the UV-Visible absorption spectrum. dalalinstitute.comlibretexts.org This method relies on Beer's Law, which relates the absorbance of a solution to the concentration of the absorbing species. libretexts.org

Several techniques can be employed. The method of continuous variations (Job's method) involves preparing a series of solutions where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. curresweb.com The absorbance is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus mole fraction yields a curve that peaks at the mole fraction corresponding to the stoichiometry of the complex (e.g., 0.5 for a 1:1 complex). libretexts.org

Another approach is the mole-ratio method, where the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other (the ligand) is systematically varied. curresweb.com A plot of absorbance versus the molar ratio of ligand to metal typically shows two linear portions; the intersection of these lines indicates the stoichiometry of the complex formed. From the absorbance data of these methods, the equilibrium concentrations of the free ligand, free metal, and the complex can be calculated, allowing for the determination of the formation constant (Kբ). dalalinstitute.com This method has been successfully applied to characterize the acid-base chemistry of related aminodipicolinic acid ligands. nih.gov

Applications of Coordination Compounds

The ability of this compound and its analogs to form stable complexes with a wide range of metal ions makes them valuable in various scientific and technological fields. The specific properties of the resulting coordination compounds, which are dictated by both the ligand and the metal ion, open up diverse applications.

Biological and Medicinal Chemistry : Picolinic acid derivatives and their metal complexes have been investigated for a range of biological activities. The coordination of metal ions can significantly enhance the therapeutic potential of an organic ligand. nih.gov Analogs have shown promise as antimicrobial (antibacterial and antifungal) and cytotoxic agents for cancer therapy. nih.govresearchgate.net The complexation is thought to facilitate the transport of the metal ion or the ligand into cells, where they can interfere with essential biological processes. libretexts.orgnih.gov

Luminescent Probes and Imaging Agents : As discussed previously, lanthanide complexes of aminopicolinate-type ligands can exhibit strong, sharp, and long-lived luminescence. researchgate.net This property is exploited in the development of luminescent probes for bio-imaging and assays. The ligand can be designed to target specific biological molecules or environments, and the subsequent metal-centered luminescence provides a highly sensitive detection signal. nih.gov

Catalysis : Coordination complexes are central to the field of catalysis. While specific catalytic applications for this compound complexes are not widely reported, picolinate-based complexes, in general, are known to be effective catalysts for various organic transformations, including oxidation reactions. researchgate.net The metal center acts as a Lewis acid, and the ligand framework can be tuned to control the catalyst's reactivity and selectivity.

Agricultural Chemistry : Pyridinecarboxylic acids are an important class of compounds in agriculture. A recent study detailed the synthesis and evaluation of novel 4-amino-picolinic acid derivatives as potent herbicides, indicating a significant application in crop protection. mdpi.com

Materials Science : The ability of these ligands to link metal ions can be used to construct metal-organic frameworks (MOFs) and coordination polymers. These materials have ordered, porous structures and are of great interest for applications in gas storage, separation, and heterogeneous catalysis.

Catalytic Activity of Metal-4-Amino-5-methylpicolinate Complexes

There is currently no specific information available in peer-reviewed scientific literature regarding the catalytic activity of metal complexes formed with this compound. While research has been conducted on the catalytic properties of metal complexes with other picolinic acid derivatives, which have shown activity in reactions such as oxidation and polymerization, these findings cannot be directly extrapolated to complexes of this compound. plu.mxmdpi.comresearchgate.nettandfonline.comnih.gov The specific electronic and steric effects of the amino and methyl substituents on the picolinic acid ring would significantly influence the catalytic behavior of its metal complexes. Without dedicated experimental studies, any discussion on their potential catalytic applications would be purely speculative.

Luminescent Properties of Lanthanide Complexes for Sensing and Imaging

Similarly, a thorough review of scientific databases reveals a lack of specific studies on the luminescent properties of lanthanide complexes with this compound for sensing and imaging applications. The field of luminescent lanthanide complexes is an active area of research, with many studies focusing on the design of ligands that can efficiently sensitize the luminescence of lanthanide ions for applications in bioimaging and sensing. acs.orgresearchgate.netacs.orgnih.govnih.govnih.govrsc.orgnih.gov The effectiveness of a ligand in this regard, often referred to as the "antenna effect," is highly dependent on its specific chemical structure. acs.org The absorption and energy transfer characteristics of this compound would need to be experimentally determined to assess its suitability for forming luminescent lanthanide complexes. In the absence of such research, no data on their potential for sensing and imaging can be provided.

Biological Activities and Chemical Biology of 4 Amino 5 Methylpicolinic Acid Derivatives

Antimicrobial Properties

Derivatives of picolinic acid and related nitrogen-containing heterocyclic structures have been investigated for their potential as antimicrobial agents. Research has explored their efficacy against a range of pathogenic bacteria, fungi, and viruses, revealing structure-activity relationships that are crucial for the development of new therapeutic compounds.

The antibacterial potential of compounds structurally related to 4-amino-5-methylpicolinic acid has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, certain amino acid derivatives of quinolines have shown inhibitory effects against various bacterial strains. mdpi.com One study found that a specific quinoline (B57606) carboxamide derivative exhibited moderate and equivalent antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.62 mg/mL, marking it as a promising hit compound for further development. mdpi.com

The development of novel antibacterial metallodrugs often aims to enhance the activity of an existing organic compound by binding it to a metal. nih.gov This approach can introduce a multimodal and metal-specific mode of action that differs from purely organic drugs. nih.gov In the fight against resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), derivatives of 8-hydroxyquinoline (B1678124) have been evaluated. One such derivative, PH176, displayed MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against 38 clinical isolates of S. aureus. nih.gov Time-kill assays showed that combining this derivative with the antibiotic oxacillin (B1211168) resulted in synergistic activity against several MRSA isolates. nih.gov

The structure of these compounds significantly influences their antibacterial efficacy. Studies on plant-derived polyphenols have shown that the presence and position of hydroxyl groups are crucial for antimicrobial action. For example, a hydroxyl group at the C-5 position has been reported to be important for activity against MRSA strains. mdpi.com Similarly, the substitution of certain functional groups can be detrimental; replacing a phenyl moiety with a propyl or methyl group was found to reduce the antibacterial effect against S. aureus and B. subtilis. mdpi.com

| Compound Class | Target Pathogen(s) | Key Finding | Reference |

|---|---|---|---|

| Quinolone Carboxamides | E. coli, S. aureus, P. aeruginosa, B. subtilis | Compound 3a showed moderate MIC of 0.62 mg/mL against all tested strains. | mdpi.com |

| 8-Hydroxyquinoline Derivative (PH176) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC90 of 32 μg/ml; showed synergistic activity with oxacillin. | nih.gov |

The investigation into heterocyclic compounds extends to their potential as antifungal and antiviral agents. A series of 4-oxo-4H-quinoline acylhydrazone derivatives were synthesized and evaluated for their ability to combat the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds demonstrated moderate to good antiviral activities, with some exhibiting higher inactive, curative, and protective activities than the commercial agent ribavirin (B1680618) at the same concentration. nih.gov For example, compound 4 in the study showed a 51.2% inactive activity rate against TMV. nih.gov

In the realm of antifungal research, pyrimidine (B1678525) derivatives have shown promise against a variety of phytopathogenic fungi. mdpi.com Studies revealed that most synthesized compounds in one series possessed fungicidal activities, with some demonstrating better efficacy than control fungicides like pyrimethanil (B132214) and carbendazim (B180503) against specific pathogens such as S. sclerotiorum. mdpi.com For instance, certain derivatives showed a 60-66.7% inhibition rate against S. sclerotiorum. mdpi.com

The structural features of these molecules are key to their activity. For a library of aminothioxanthones, the presence of an alkylamine moiety at the C-1 position was found to be crucial for antifungal activity. mdpi.com Similarly, in a study of xanthatin (B112334) amino-derivatives, the addition of a 2-methoxyethyl or 4-chlorophenylmethyl group at the C-13 position yielded compounds with potential against fungal spores. nih.gov Derivatives of sparfloxacin, a fluoroquinolone, also showed significant activity against Fusarium solani. researchgate.net

| Compound Class | Target Pathogen | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-Oxo-4H-quinoline Acylhydrazone | Tobacco Mosaic Virus (TMV) | Inactive Activity | 51.2% at 500 mg/L | nih.gov |

| Pyrimidine Derivative | Sclerotinia sclerotiorum | Inhibition Rate | Up to 66.7% | mdpi.com |

| Sparfloxacin Derivative | Fusarium solani | Qualitative Activity | Significant | researchgate.net |

| Xanthatin Amino-Derivative | Fusarium solani (spores) | IC50 | 64.51 µg/mL | nih.gov |

Anti-inflammatory and Antioxidant Mechanisms

Picolinic acid derivatives and related heterocyclic compounds have been explored for their anti-inflammatory and antioxidant properties. The mechanisms underlying these activities often involve the modulation of inflammatory pathways and the scavenging of reactive oxygen species (ROS).

Metal complexes based on 5-nitropicolinic acid have demonstrated promising anti-inflammatory activity in studies using RAW 264.7 macrophage cells. rsc.org Specifically, complexes involving cadmium (CdII), copper (CuII), and zinc (ZnII) showed notable inhibition of nitric oxide (NO) production, with IC50 values of 5.38, 24.10, and 17.63 μg/mL, respectively. rsc.org Similarly, certain 4-amino-pyrimidine derivatives have exhibited anti-inflammatory activity superior to that of acetylsalicylic acid (aspirin), with some phthalimide (B116566) derivatives being twice as active. nih.gov The anti-inflammatory potential of these compounds is often linked to their ability to downregulate pro-inflammatory factors in lipopolysaccharide (LPS)-treated macrophages. mdpi.com

The antioxidant mechanisms of these compounds are diverse. They can act by directly scavenging free radicals, a process often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govpensoft.net In this mechanism, the antioxidant molecule donates a hydrogen atom to the radical, neutralizing it and interrupting damaging chain reactions. nih.gov For example, derivatives of quinoline-4-carboxylic acid showed significantly better antioxidant activity than the parent compound isatin, with inhibition percentages of up to 40.43% in a DPPH assay. ui.ac.id Another key mechanism is the chelation of metal ions, which prevents the generation of free radicals through reactions like the Fenton reaction. mdpi.com Furthermore, these compounds can protect against oxidative stress by inducing the expression of endogenous antioxidant enzymes such as catalase and heme oxygenase-1. mdpi.com

Enzyme Inhibition and Modulation

The biological effects of this compound derivatives are often mediated through their interaction with and inhibition of specific enzymes. This is a critical area of research for developing targeted therapeutics.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Their activity is crucial in physiological processes like wound healing and in pathological conditions such as cancer progression. researchgate.net The inhibition of MMPs is a key therapeutic strategy. The binding site of MMP-9, for example, includes key amino acid residues such as Leu187, Ala189, His226, Glu227, and Tyr245. researchgate.net Inhibitors are designed to interact with these residues, blocking the enzyme's catalytic activity.

Beyond MMPs, picolinic acid derivatives have been shown to inhibit other enzymes. A study of 22 picolinic acids substituted at the 4- and 5-positions found they acted as inhibitors of dopamine (B1211576) β-monooxygenase (DBM), an enzyme that catalyzes the conversion of dopamine to noradrenaline. nih.gov Quantitative structure-activity relationship (QSAR) analysis revealed that increased DBM inhibition was associated with more lipophilic groups at the R4 position and bulkier substituents at the R5 position. nih.gov The proposed binding model suggests the inhibitor's carboxylate group interacts with the copper site (CuB) within the enzyme's active site. nih.gov

A significant area of research for picolinic acid derivatives is the inhibition of metallo-β-lactamases (MBLs). MBLs are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. nih.govnih.gov Unlike serine-β-lactamases, MBLs are not affected by common inhibitors like clavulanic acid, and currently, there are no clinically approved MBL inhibitors. nih.govmdpi.com

Derivatives of dipicolinic acid (DPA), a structural analog of picolinic acid, have emerged as potent MBL inhibitors. These compounds function by chelating the essential zinc ions in the MBL active site, rendering the enzyme inactive. nih.gov Research has focused on modifying the DPA scaffold to enhance binding and potency. One study synthesized a library of DPA derivatives with aryl groups substituted at the 4-position of the pyridine (B92270) ring. nih.gov It was found that substitutions at this position could significantly improve inhibitory activity against New Delhi Metallo-β-lactamase-1 (NDM-1), a clinically important MBL. nih.gov For example, one derivative (compound 36 in the study) showed a four-fold improvement in inhibition compared to the parent DPA, with an IC50 value of 80 ± 2 nM. nih.gov This enhanced activity is attributed to specific interactions between the aryl substituents and amino acid residues in the enzyme's active site. nih.gov

| Compound | Modification | IC50 (nM) | Reference |

|---|---|---|---|

| DPA (unsubstituted) | - | 410 | nih.gov |

| Compound 23 | Amine linkage with hydrophobic aryl group at 4-position | 3400 | nih.gov |

| Compound 36 | Aryl group with meta-substituent at 4-position | 80 ± 2 | nih.gov |

| Compound 38 | Aryl group with ortho-substituent at 4-position | Similar to DPA | nih.gov |

| Compound 40 | Aryl group with para-substituent at 4-position | Modest change from DPA | nih.gov |

Interactions with Biological Systems

Picolinic acid, a catabolite of the amino acid tryptophan, and its derivatives are known to interact with various biological systems, exhibiting a range of effects from neuroprotection to immune modulation. nih.gov

Neurobiological Implications and Neuroprotective Research (broader picolinic acid context)

Picolinic acid is an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective effects. researchgate.netnih.gov It is suggested that picolinic acid may play a role in the pathogenesis of inflammatory disorders within the central nervous system (CNS). researchgate.netnih.gov

Research has shown that picolinic acid can antagonize the neurotoxic effects of quinolinic acid, another tryptophan metabolite, in the brain. pensoft.net This neuroprotective action is significant as quinolinic acid is a known neurotoxin. One study concluded that picolinic acid blocks the neurotoxic but not the neuroexcitant effects of quinolinic acid. pensoft.net The potential for phenolic acids, a broad category that includes compounds with structural similarities to picolinic acid derivatives, to have neuroprotective roles has been widely reported, with mechanisms including ameliorating neuroinflammation and glutamate-induced toxicity. mdpi.com

Immunological Activities

Picolinic acid and its derivatives have been shown to possess immunological activities. nih.gov It is considered an immunomodulator, and its effects can sometimes be synergistic with other cytokines like interferon-gamma to influence immune responses. drugbank.com The metabolism of amino acids, including tryptophan from which picolinic acid is derived, is essential for immune cell function and the regulation of immune responses. nih.gov Dysregulation of amino acid consumption in the tumor microenvironment can impair anti-tumor immunity, highlighting the critical role of these metabolites in immunological processes. nih.gov

Modulation of Metal Ion Homeostasis and Absorption

A well-documented property of picolinic acid is its role as a bidentate chelating agent for various metal ions, including chromium, zinc, manganese, copper, iron, and molybdenum. orientjchem.org This chelation is believed to facilitate the absorption of these ions through the small intestine. nih.gov The zinc complex of picolinic acid, zinc picolinate (B1231196), is a popular dietary supplement, which is thought to be an effective way of introducing zinc into the body. orientjchem.org

Picolinic acid's ability to chelate metal ions can also influence cellular processes. For instance, by chelating iron, picolinic acid was found to inhibit iron uptake and cell growth in human erythroleukemic cell lines, while also increasing the expression of transferrin receptors. chemicalbook.com

Phytotoxicological Studies (for related phytotoxic analogs)

A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids showed that many of these compounds exhibited superior inhibitory effects on the root growth of Arabidopsis thaliana compared to the commercial herbicide picloram. mdpi.com Several compounds in this series demonstrated potent post-emergence herbicidal activity against broadleaf weeds. mdpi.com Phytotoxicity of herbicides can manifest as leaf necrosis, growth inhibition, and deformations. mdpi.com The development of herbicides based on natural products and their derivatives, such as aminophenoxazinones which also show phytotoxic effects, is an active area of research to combat herbicide resistance. researchgate.net

Cellular Interactions and Membrane Permeability

The cellular interactions and membrane permeability of picolinic acid derivatives are influenced by their physicochemical properties. The permeability of membranes to amino acids and their derivatives is a complex process. nih.gov For aromatic carboxylic acids like picolinic acid, both the neutral and charged species can contribute to lipid bilayer permeation, which contradicts the traditional pH-partition hypothesis that only neutral species are permeable. nih.gov

The ability of a molecule to cross the cell membrane is crucial for its biological activity. For cyclic peptides, strategies to improve membrane permeability often involve sequestering polar amide protons. nih.gov The permeability of aliphatic amines and carboxylic acids, common moieties in drug molecules, is high for their neutral forms, which contributes to their bioavailability. rsc.org The interaction of molecules with the cell membrane can lead to an increase in membrane fluidity and permeability. mdpi.com

Advanced Analytical Methodologies for 4 Amino 5 Methylpicolinic Acid Determination

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and analysis of complex mixtures. Various chromatographic methods are well-suited for the determination of 4-Amino-5-methylpicolinic acid.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation can be achieved using different stationary and mobile phases, tailored to the physicochemical properties of the analyte.

Normal-Phase HPLC: In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. For a compound with characteristics similar to this compound, a mobile phase consisting of a mixture like hexane (B92381) and ethanol (B145695) could be employed. nih.gov

Reversed-Phase HPLC: Reversed-phase HPLC is the most common mode of HPLC. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation of pyridinecarboxylic acids, including isomers of picolinic acid, has been successfully achieved using mixed-mode columns that combine reversed-phase and ion-exchange characteristics. sielc.com The retention can be controlled by adjusting the amount of organic modifier (e.g., acetonitrile), and the concentration and pH of the buffer in the mobile phase. sielc.com

Detection Modes:

UV Detection: Due to the presence of the pyridine (B92270) ring, this compound exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV detector can be set at a specific wavelength, such as 254 nm, for sensitive detection. nih.gov The carboxyl groups of organic acids also allow for UV detection. scioninstruments.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for the confirmation of the analyte's identity based on its mass-to-charge ratio. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound. hplc.eu

Fluorescence Detection: While the native fluorescence of this compound may be limited, derivatization can be employed to introduce a fluorescent tag, significantly enhancing detection sensitivity. Alternatively, post-column derivatization with reagents like zinc acetate (B1210297) followed by UV irradiation can induce fluorescence. nih.govnih.gov

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Silica Gel (10-micron) | Alkyl Phenyl (10-micron) or C18 |

| Mobile Phase | Hexane-Ethanol (95:5) | Water-Methanol-1 M Phosphoric Acid, pH 2.5 (70:30:0.05) or Acetonitrile/Ammonium (B1175870) Formate (B1220265) Buffer |

| Detection | UV (254 nm) | UV (254 nm), Mass Spectrometry, Fluorescence |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of amino acids like this compound, derivatization is a mandatory step to convert them into more volatile and thermally stable derivatives. iu.edu

Common derivatization approaches for compounds with amino and carboxylic acid functional groups include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. iu.edu The resulting TMS derivatives are more volatile and suitable for GC analysis. The Human Metabolome Database contains a GC-MS spectrum for the TMS derivative of picolinic acid. hmdb.ca

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amino group to form a stable derivative. iu.edu

Esterification: The carboxylic acid group can be converted to an ester, for example, a methyl ester, to increase volatility. nih.gov

Following derivatization, the sample is injected into the GC, where the derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification and quantification. Electron-capture negative ion mass spectrometry has been utilized for the trace analysis of picolinic acid in biological samples, highlighting the sensitivity of this technique. nih.gov

| Derivatization Agent | Functional Group Targeted | Resulting Derivative |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino and Carboxyl | Trimethylsilyl (TMS) |

| Trifluoroacetic anhydride (TFAA) | Amino | Trifluoroacetyl |

| Methanol/HCl | Carboxyl | Methyl Ester |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar compounds, such as underivatized amino acids. halocolumns.comnih.gov This technique avoids the need for derivatization, simplifying sample preparation. halocolumns.com

In HILIC, a polar stationary phase (e.g., amide, silica, or penta-hydroxy) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. mdpi.comthermofisher.com The separation mechanism is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. halocolumns.com More polar analytes, like this compound, are more strongly retained. hplc.eu

The mobile phase composition, including the type and concentration of buffer salts (e.g., ammonium formate or ammonium acetate) and the pH, plays a crucial role in the retention and peak shape of the analytes. halocolumns.commdpi.com HILIC is readily coupled with mass spectrometry (HILIC-MS) for sensitive and selective detection. hplc.eumdpi.com

| Stationary Phase | Mobile Phase Composition | Analytes |

| iHILIC-Fusion(+) | A: Acetonitrile–water–1 M ammonium acetate, pH 5.75 (90:5:5)B: Water–acetonitrile–1 M ammonium acetate, pH 5.75 (90:5:5) | 14 proteinogenic amino acids |

| HALO® penta-hydroxy | Acetonitrile with ammonium formate buffer (e.g., 20 mM, pH 3.0) | 20 essential amino acids |

| Acquity BEH Amide | Acetonitrile with aqueous buffer | 36 underivatized amino acids |

Capillary Electrophoresis (CE) and CE-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly suitable for the analysis of small, polar, and charged molecules like this compound. nih.govutsa.edu

In CE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The analytes migrate at different velocities depending on their charge-to-size ratio, leading to their separation. For the analysis of picolinic acid and its isomers, various BGEs have been used, such as ammonium acetate or ammonium carbonate. nih.gov The pH of the BGE is a critical parameter that affects the charge of the analyte and the electroosmotic flow.

Coupling CE with mass spectrometry (CE-MS) provides a powerful analytical tool with high resolution, specificity, and sensitivity. nih.govutsa.edu Electrospray ionization (ESI) is the most common interface between CE and MS. The use of coated capillaries, such as those with a quaternary ammonium coating, can improve the separation and analysis of compounds like picolinic acid. nih.gov CE-MS has been successfully applied to the analysis of picolinic acid in complex biological matrices like human cerebrospinal fluid. nih.govnih.gov

| Technique | Capillary Type | Background Electrolyte (BGE) | Detection |

| CE-ESI-MS/MS | Quaternary ammonium coated | 15 mmol/L (NH4)2CO3, pH 11.0 | ESI-MS/MS |

| CZE-ESI-MS | Sulfonated | 15 mmol/L NH4OAc, pH 7.0 | ESI-MS |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance its detectability by introducing a chromophore or fluorophore, or to improve its chromatographic behavior. nih.govjasco-global.com

Pre-column derivatization involves reacting the analyte with a derivatizing reagent before its introduction into the chromatographic system. This approach is widely used in HPLC to enhance the sensitivity of detection for compounds with poor native absorbance or fluorescence. jasco-global.com The amino group of this compound is a primary target for derivatization.

Several reagents are available for the derivatization of primary amines:

o-Phthalaldehyde (B127526) (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govjasco-global.com This is a very common and sensitive method for amino acid analysis.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable, fluorescent derivatives. nih.govcreative-proteomics.com

Dansyl Chloride: This reagent reacts with primary and secondary amines to yield fluorescent sulfonamide derivatives. creative-proteomics.com

Phanquinone: 4,7-Phenanthroline-5,6-dione (phanquinone) has been used as a fluorogenic labeling reagent for the analysis of amino acids. nih.gov

Phenyl isothiocyanate (PITC): PITC reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that can be detected by UV. rsc.org

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the compatibility with the chosen separation and detection method. creative-proteomics.com

| Derivatization Reagent | Target Functional Group | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Rapid reaction, high sensitivity |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence, UV | Strong fluorescence and UV absorption |

| Phanquinone | Amino Acids | Fluorescence | Stable derivatives, no fluorescent degradation products |

| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV | Suitable for UV detection |

Post-column Derivatization for Online Analysis

Post-column derivatization (PCD) is an analytical technique used in conjunction with High-Performance Liquid Chromatography (HPLC) to enhance the detection of analytes that lack a strong, native chromophore or fluorophore. actascientific.com In this method, the analyte, this compound, is first separated from other components in the sample matrix on an HPLC column. After elution from the column, the analyte-containing mobile phase is mixed with a derivatizing reagent in a reaction coil. actascientific.com This reaction converts the this compound into a new compound (a derivative) that is readily detectable, typically by UV-Vis absorbance or fluorescence detectors. actascientific.comnih.gov

The primary advantage of PCD is that the derivatization reaction occurs after the separation, which prevents the formation of multiple derivative products from a single analyte and avoids potential issues with the separation of the derivatized compounds. creative-proteomics.com For this compound, the primary amino group is the principal target for derivatization. Common reagents used for the PCD of amino acids, and therefore applicable to this compound, include ninhydrin, o-phthalaldehyde (OPA), and fluorescamine. actascientific.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. This is a highly sensitive method favored for trace analysis. nih.gov

Ninhydrin: A classic reagent that reacts with primary and secondary amino acids to produce a deep purple-colored product known as Ruhemann's purple, which is detected by visible light absorbance. actascientific.comnih.gov

Fluorescamine: Reacts almost instantaneously with primary amines to yield intensely fluorescent pyrrolinone products. The reagent itself and its hydrolysis products are non-fluorescent, resulting in low background signals. actascientific.com

The choice of reagent depends on the required sensitivity and the available detection equipment. The PCD setup requires an additional pump for the reagent, a mixing tee, and a temperature-controlled reaction coil to ensure complete and reproducible derivatization before the flow stream enters the detector. actascientific.com

Table 1: Common Post-column Derivatization Reagents for this compound

| Derivatizing Reagent | Target Functional Group | Detection Method | Key Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) with Thiol | Primary Amine | Fluorescence | High sensitivity, rapid reaction. nih.gov |

| Ninhydrin | Primary Amine | Visible Absorbance (approx. 570 nm) | Well-established, robust method. actascientific.com |

| Fluorescamine | Primary Amine | Fluorescence | Very fast reaction, low background noise. actascientific.com |

Silylation and Other Volatilization Derivatives for GC-MS